5-(2-フリル)-1H-ピラゾール-3-カルボン酸

説明

Synthesis Analysis

The synthesis of compounds related to 5-(2-furyl)-1H-pyrazole-3-carboxylic acid involves condensation reactions, utilizing precursors like 2-furylglyoxal with aminoacetamide, followed by specific modifications such as chlorination and oxidation to achieve the desired carboxylic acid (Sato & Arai, 1982). These methodologies showcase the complexity and versatility in synthesizing pyrazole derivatives.

Molecular Structure Analysis

Studies on related compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, reveal intricate molecular structures characterized by specific spatial arrangements and intermolecular hydrogen bonds, as detailed through X-ray crystallography and spectroscopic evaluations (Tamer et al., 2015). These studies provide insight into the structural foundations of pyrazole derivatives.

科学的研究の応用

バイオマスの変換とバイオ精製

フルフラールや5-ヒドロキシメチルフルフラールなどのフラン系プラットフォーム化学物質(FPC)は、バイオマスから直接得られます . これらの化学物質は、原油などの従来の資源からバイオマスへの転換において非常に重要です . この変化には、化学反応の担い手である石油精製所をバイオ精製所と置き換える必要があります .

グリーンケミストリー

FPCの使用は、グリーンケミストリーへのより大きなシフトの一部です。 目標は、従来の石油ベースの資源を、バイオマスなどのより持続可能な代替品に置き換えることです . この転換は、すでに化学産業の多くの部分で進行しています .

バイオ燃料と再生可能化学物質の合成

バイオマス由来のフルフラールや5-(ヒドロキシメチル)フルフラールは、さまざまなバイオ燃料や再生可能化学物質の合成に使用されます . フルフラールの合成アップグレードは、それらに存在する反応性部位の化学修飾の観点から示されています .

モノマーの製造

5-(ヒドロキシメチル)フルフラールのヒドロキシメチル基をカルボン酸に酸化すると、5-ホルミル-2-フランカルボン酸(FFCA)が生成されます . FFCAは、潜在的なモノマーそのものであり、2,5-フランジカルボン酸(FDCA)などの他のモノマーを合成するための重要な化学中間体です .

π拡張ヘテロアリールフラン系化合物の合成

関連化合物である5-ホルミルフラン-2-ボロン酸は、π拡張ヘテロアリールフラン系の合成における二官能性試薬として使用されます

将来の方向性

作用機序

Target of Action

The primary targets of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid are currently unknown. Related compounds, such as nitrofurans, have been found to target proteins like aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism and plays a role in various diseases such as diabetes and its complications .

Mode of Action

The exact mode of action of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid is not well-documented. If it acts similarly to related compounds, it may interact with its target proteins and induce changes in their function. For instance, nitrofurans have been shown to inhibit the activity of aldose reductase , potentially altering glucose metabolism.

Biochemical Pathways

If it inhibits aldose reductase like some nitrofurans, it could impact the polyol pathway of glucose metabolism . This could lead to downstream effects such as altered intracellular sorbitol concentrations, which can affect osmotic balance and lead to cellular damage in certain conditions.

Pharmacokinetics

The pharmacokinetic properties of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

If it acts similarly to related compounds, it could potentially alter glucose metabolism and lead to cellular damage under certain conditions .

特性

IUPAC Name |

5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPSFQIKCROJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116153-81-2 | |

| Record name | 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

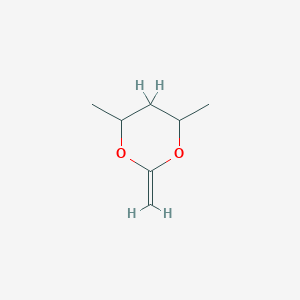

![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)